molecular formula C8H11N5O B3323737 1-(9H-purin-6-ylamino)propan-2-ol CAS No. 16958-60-4

1-(9H-purin-6-ylamino)propan-2-ol

Cat. No. B3323737
CAS RN: 16958-60-4
M. Wt: 193.21 g/mol
InChI Key: VWQPVBTWPGJMKM-UHFFFAOYSA-N
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Description

“1-(9H-purin-6-ylamino)propan-2-ol” is a compound with the molecular formula C8H11N5O and a molecular weight of 193.21 . It is also known as “(2R)-1-(9H-Purin-6-ylamino)-2-propanol” and has the IUPAC name "(2R)-1-(9H-purin-6-ylamino)propan-2-ol" .


Molecular Structure Analysis

The molecular structure of “1-(9H-purin-6-ylamino)propan-2-ol” can be represented by the SMILES notation: CC@@HCNc1ncnc2[nH]cnc12 . This indicates that the compound contains a purine ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

The compound is a neat substance with a molecular weight of 193.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Synthesis and Optimization

(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol serves as a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate, a crucial antiretroviral medication. Research focused on optimizing the synthetic process from 9H-purin-6-amine and (R)-2-methyloxirane, highlighting the impact of various factors on yield and purity. Optimal conditions were established, facilitating a more efficient and industrially viable production method, with yields and purities reaching 69% and 98.6%, respectively (Yu Zhu-ming, 2012).

Gold(I) Complexes with Purine Derivatives

The compound has been explored in the synthesis of both mono- and binuclear gold(I) complexes, leading to new compounds characterized by various spectroscopic techniques. These complexes show intriguing aurophilic interactions, which are significant in the study of metal-organic frameworks and their potential applications in materials science (U. E. Horvath et al., 2004).

Radiolabeled Analogues for In Vivo Mapping

Radiolabeled analogues of 1-(9H-purin-6-ylamino)propan-2-ol have been developed for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase, an enzyme involved in DNA repair mechanisms. These analogues show potential for use in cancer research, particularly in studying the efficacy of chemotherapeutic agents (G. Vaidyanathan et al., 2000).

Novel Synthesis Approaches

properties

IUPAC Name

1-(7H-purin-6-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5(14)2-9-7-6-8(11-3-10-6)13-4-12-7/h3-5,14H,2H2,1H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQPVBTWPGJMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=NC2=C1NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-purin-6-ylamino)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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